![molecular formula C12H20O2 B14602453 2-[(Hept-2-yn-1-yl)oxy]oxane CAS No. 58930-68-0](/img/structure/B14602453.png)
2-[(Hept-2-yn-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-2-ynyl tetrahydropyranyl ether is an organic compound that belongs to the class of tetrahydropyranyl ethers. These compounds are widely used in organic synthesis as protecting groups for alcohols and phenols. The tetrahydropyranyl group provides stability to the alcohol or phenol, protecting it from various reaction conditions.
Métodos De Preparación
Hept-2-ynyl tetrahydropyranyl ether can be synthesized through the reaction of hept-2-yne with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions and results in the formation of the tetrahydropyranyl ether. Industrial production methods may involve the use of heterogeneous catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
Hept-2-ynyl tetrahydropyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The ether can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: The tetrahydropyranyl group can be removed through acidic hydrolysis or alcoholysis
Aplicaciones Científicas De Investigación
Hept-2-ynyl tetrahydropyranyl ether is used in various scientific research applications, including:
Chemistry: It serves as a protecting group for alcohols and phenols, allowing for selective reactions in complex organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of hept-2-ynyl tetrahydropyranyl ether involves the protection of hydroxyl groups through the formation of a stable tetrahydropyranyl ether linkage. This protects the hydroxyl group from various reaction conditions, allowing for selective reactions to occur. The deprotection process involves the cleavage of the tetrahydropyranyl ether under acidic conditions, regenerating the free hydroxyl group .
Comparación Con Compuestos Similares
Hept-2-ynyl tetrahydropyranyl ether can be compared with other similar compounds such as:
Methoxymethyl ether (MOM): Another protecting group for alcohols, but less stable under acidic conditions.
Tert-butyldimethylsilyl ether (TBS): Provides greater stability but requires harsher conditions for deprotection.
Benzyl ether (Bn): Offers stability but can be challenging to remove without affecting other functional groups
Hept-2-ynyl tetrahydropyranyl ether is unique due to its balance of stability and ease of deprotection, making it a versatile protecting group in organic synthesis.
Propiedades
Número CAS |
58930-68-0 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-hept-2-ynoxyoxane |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h12H,2-4,6,8-11H2,1H3 |
Clave InChI |
UONPYQVXPXJAGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





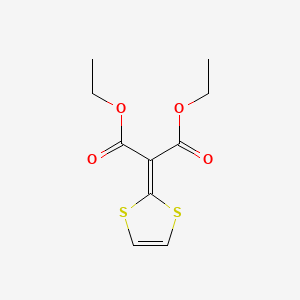
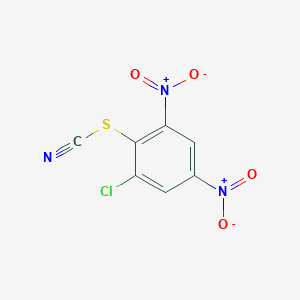


![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
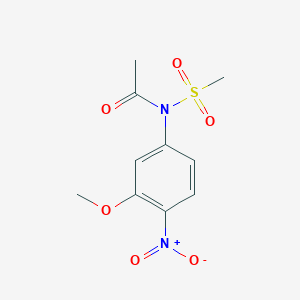

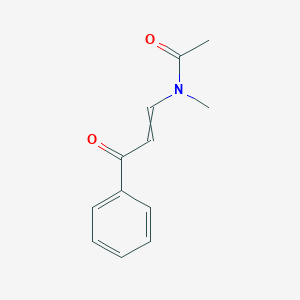
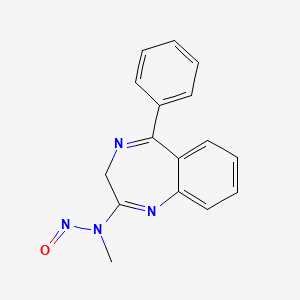
![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)

